molecular formula C20H27N5O10 B12520141 L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- CAS No. 652977-14-5

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl-

Cat. No.: B12520141
CAS No.: 652977-14-5
M. Wt: 497.5 g/mol
InChI Key: ZJDICDQCWSVUDG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-serine, L-tyrosine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-tyrosine and L-asparagine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine, oxidized peptides.

    Reduction: Reduced peptides with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may bind to a receptor and activate a signaling cascade, resulting in a cellular response.

Comparison with Similar Compounds

Similar Compounds

  • L-Aspartic acid, L-tyrosyl-L-isoleucylglycyl-L-seryl-
  • L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-

Uniqueness

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of L-tyrosine allows for potential oxidative modifications, while L-serine and L-asparagine contribute to the peptide’s hydrophilicity and potential for hydrogen bonding.

Conclusion

L-Aspartic acid, L-seryl-L-tyrosyl-L-asparaginyl- is a versatile peptide with significant potential in various scientific and industrial applications. Its unique sequence and properties make it a valuable compound for research and development in chemistry, biology, medicine, and industry.

Properties

CAS No.

652977-14-5

Molecular Formula

C20H27N5O10

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C20H27N5O10/c21-11(8-26)17(31)23-12(5-9-1-3-10(27)4-2-9)18(32)24-13(6-15(22)28)19(33)25-14(20(34)35)7-16(29)30/h1-4,11-14,26-27H,5-8,21H2,(H2,22,28)(H,23,31)(H,24,32)(H,25,33)(H,29,30)(H,34,35)/t11-,12-,13-,14-/m0/s1

InChI Key

ZJDICDQCWSVUDG-XUXIUFHCSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.